
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloromethyl group and two phenyl groups attached to the triazine ring
准备方法
The synthesis of 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine typically involves the reaction of 2,4,6-triphenyl-1,3,5-triazine with chloromethylating agents under specific conditions. One common method involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which then undergoes chloromethylation to yield the desired product .
Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the compound.
化学反应分析
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it into alcohols or amines, depending on the reagents used.
Cyclization Reactions: The triazine ring can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a triazine derivative with an amine group, while oxidation can produce a triazine carboxylic acid.
科学研究应用
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block for creating diverse chemical structures.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound have shown promise as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for further investigation in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine and its derivatives involves interactions with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is the basis for its potential use in drug development and as a biochemical tool .
The triazine ring itself can interact with various biological pathways, influencing processes such as enzyme activity, signal transduction, and gene expression. These interactions are the subject of ongoing research to better understand the compound’s effects at the molecular level.
相似化合物的比较
2-(Chloromethyl)-4,6-diphenyl-1,3,5-triazine can be compared with other triazine derivatives, such as:
2,4,6-Triphenyl-1,3,5-triazine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)-4,6-diphenyl-1,3,5-triazine: Similar in structure but with a bromomethyl group, which can lead to different reactivity and applications.
2-(Hydroxymethyl)-4,6-diphenyl-1,3,5-triazine: Contains a hydroxymethyl group, making it more suitable for certain types of chemical modifications.
The uniqueness of this compound lies in its specific reactivity due to the chloromethyl group, which allows for a wide range of chemical transformations and applications.
属性
CAS 编号 |
145317-37-9 |
|---|---|
分子式 |
C16H12ClN3 |
分子量 |
281.74 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C16H12ClN3/c17-11-14-18-15(12-7-3-1-4-8-12)20-16(19-14)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI 键 |
CNVGLBUTPMEUDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)CCl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)


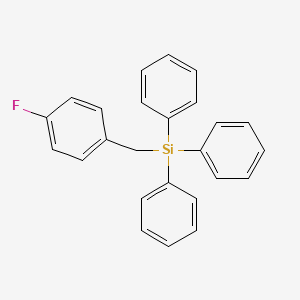
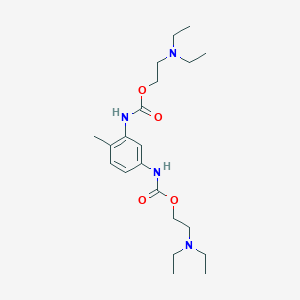
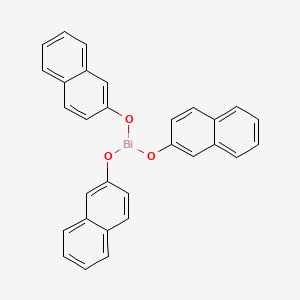
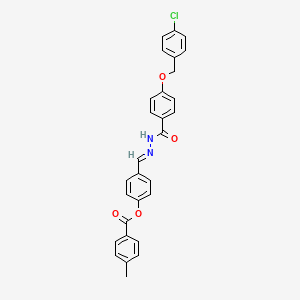



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
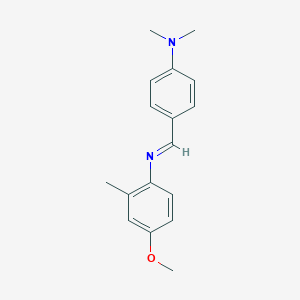
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)
